1-(6-Chloro-3-hydroxybenzo[b]thiophen-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloro-3-hydroxybenzo[b]thiophen-2-yl)ethan-1-one is a synthetic compound belonging to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-3-hydroxybenzo[b]thiophen-2-yl)ethan-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-chloro-3-hydroxybenzo[b]thiophene with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-3-hydroxybenzo[b]thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Chloro-3-hydroxybenzo[b]thiophen-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(6-Chloro-3-hydroxybenzo[b]thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-6-methylbenzo[b]thiophen-2-yl)ethanone: Similar structure but with a methyl group instead of a hydroxyl group.
2-chloro-1-(thiophen-2-yl)ethan-1-one: Similar structure but lacks the benzo ring.
Uniqueness
1-(6-Chloro-3-hydroxybenzo[b]thiophen-2-yl)ethan-1-one is unique due to the presence of both a chlorine atom and a hydroxyl group on the benzo[b]thiophene ring. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C10H7ClO2S |
---|---|
Molecular Weight |
226.68 g/mol |
IUPAC Name |
1-(6-chloro-3-hydroxy-1-benzothiophen-2-yl)ethanone |
InChI |
InChI=1S/C10H7ClO2S/c1-5(12)10-9(13)7-3-2-6(11)4-8(7)14-10/h2-4,13H,1H3 |
InChI Key |
CQGVUKKHMRMIFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(S1)C=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.